molecular formula C16H25BFNO2 B2785234 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester CAS No. 2377607-41-3

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

Cat. No.: B2785234
CAS No.: 2377607-41-3
M. Wt: 293.19
InChI Key: ZFXKIBFCXNXZKP-UHFFFAOYSA-N
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Description

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C16H25BFNO2 and a molecular weight of 293.19 g/mol. It is a boronic acid derivative that contains a fluorine atom and an isopropylaminomethyl group, making it a versatile reagent in organic synthesis and various scientific research applications.

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally known to be valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, undergoes protodeboronation . Protodeboronation is a process where the boron moiety is removed from the molecule. . The protodeboronation process is a radical approach, which means it involves the movement of single electrons.

Biochemical Pathways

The protodeboronation process can be paired with a matteson–ch2–homologation, allowing for formal anti-markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could impact the bioavailability of the compound, as it could be rapidly metabolized in the body.

Result of Action

The protodeboronation process and subsequent transformations can lead to the creation of new compounds with potential biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of hydrolysis of phenylboronic pinacol esters . At physiological pH, the rate of reaction is considerably accelerated . Therefore, the environment within the body can significantly impact the stability and action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-fluorophenylboronic acid with isopropylamine in the presence of pinacol. The reaction typically involves the use of a catalyst, such as palladium, and a solvent, such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester undergoes various types of reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Acids: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: In the study of enzyme inhibitors and as a tool in bioconjugation techniques.

  • Medicine: In the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.

  • Industry: In the production of advanced materials and polymers.

Comparison with Similar Compounds

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is unique due to its combination of fluorine and isopropylaminomethyl groups. Similar compounds include:

  • 3-Fluorophenylboronic acid: Lacks the isopropylaminomethyl group.

  • 4-(Aminomethyl)phenylboronic acid: Lacks the fluorine atom.

  • Pinacol boronic esters: Different substituents on the phenyl ring.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-7-8-13(9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXKIBFCXNXZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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